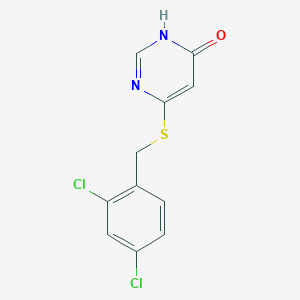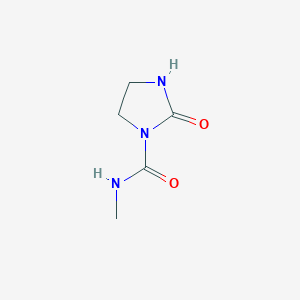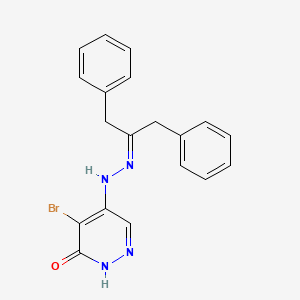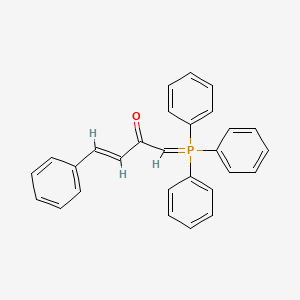
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is an organophosphorus compound characterized by the presence of a phosphanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one typically involves the reaction of a phosphine with an appropriate carbonyl compound under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through batch or continuous flow processes. These methods ensure high purity and yield, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other derivatives.
Substitution: The phenyl or phosphanylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
Medicine
The compound’s potential medicinal applications may include its use as a precursor for the synthesis of pharmaceuticals or as a ligand in drug development.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one involves its interaction with specific molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations. The pathways involved may include the formation of intermediate complexes or the activation of specific functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphine oxides: Compounds formed by the oxidation of phosphines.
Phosphonium salts: Derivatives of phosphines with various applications in chemistry.
Uniqueness
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is unique due to its specific structure, which combines a phosphanylidene group with a phenyl-substituted butenone. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C28H23OP |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
(E)-4-phenyl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C28H23OP/c29-25(22-21-24-13-5-1-6-14-24)23-30(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H/b22-21+ |
Clave InChI |
PJQGYSKPYFOBNV-QURGRASLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


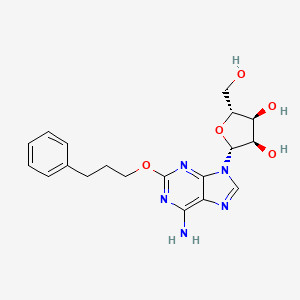
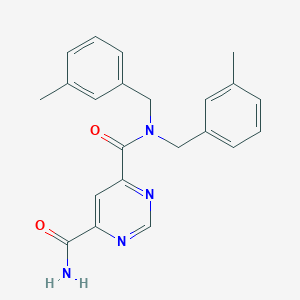

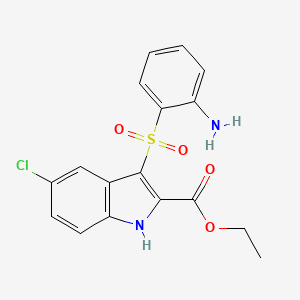
methanone](/img/structure/B12920857.png)
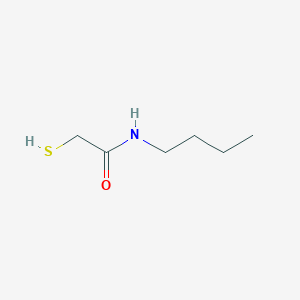
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)
